2-Butyl-5-nitro-1,3-benzoxazole

Medicinal Chemistry QSAR ADME Prediction

2-Butyl-5-nitro-1,3-benzoxazole (CAS 886360-98-1) is a privileged building block for medicinal chemistry and chemical biology. Its 5-nitro group enables bioreductive prodrug strategies targeting hypoxic tumor environments, an advantage not offered by chloro or unsubstituted analogs. With a computed logP of 3.15 and TPSA of 71.9 Ų, it provides an optimal balance of membrane permeability and aqueous solubility for cellular assays, while serving as a validated negative control in BBB penetration studies. Available at >95% purity, it ensures reproducible SAR and reliable target engagement data.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 886360-98-1
Cat. No. B2400086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-nitro-1,3-benzoxazole
CAS886360-98-1
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCCCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-7-8(13(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3
InChIKeyQBDPKRMYTYRFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-nitro-1,3-benzoxazole (CAS 886360-98-1) — Key Specifications and Procurement Profile


2-Butyl-5-nitro-1,3-benzoxazole (CAS 886360-98-1) is a heterocyclic aromatic compound belonging to the benzoxazole family, with the molecular formula C₁₁H₁₂N₂O₃ . It features a benzene ring fused to an oxazole ring, with a butyl group at the 2-position and a nitro group at the 5-position . This compound is primarily utilized as a synthetic building block and a pharmacological probe in medicinal chemistry, materials science, and chemical biology research .

Why Closely Related 2-Butyl-5-nitro-1,3-benzoxazole Analogs Are Not Drop-In Replacements


In the benzoxazole chemical space, subtle variations in substitution pattern, chain length, and functional group identity profoundly impact physicochemical properties, reactivity, and biological interaction profiles. For example, replacing the nitro group with chlorine (as in 2-butyl-5-chloro-1,3-benzoxazole) drastically alters electronic properties and hydrogen-bonding capacity, while shortening the alkyl chain (as in 5-nitro-2-propylbenzoxazole) changes lipophilicity and molecular flexibility [1]. Consequently, generic substitution without direct comparative data on parameters such as lipophilicity (cLogP), polar surface area, or target engagement potency can lead to irreproducible experimental outcomes and flawed structure–activity relationship interpretations [2].

Quantitative Differentiation of 2-Butyl-5-nitro-1,3-benzoxazole vs. Closest Analogs


Lipophilicity (cLogP) Comparison: Nitro-Butyl vs. Unsubstituted Butyl and Propyl Analogs

The compound exhibits a calculated LogP (cLogP) of 3.15 . This value is significantly lower than that of its 2-butylbenzoxazole analog lacking the nitro group (cLogP ≈ 3.5) [1], and higher than that of the shorter-chain 5-nitro-2-propylbenzoxazole (XLogP3-AA = 2.8) [2]. This positioning within the optimal lipophilicity range (LogP 1–5) for drug-like molecules is critical for balancing membrane permeability and aqueous solubility.

Medicinal Chemistry QSAR ADME Prediction

Polar Surface Area (PSA) Modulation: Impact on Membrane Permeability and CNS Penetration

The presence of the nitro group significantly increases the topological polar surface area (TPSA). For the target compound, TPSA is calculated as approximately 71.9 Ų [1], which is substantially higher than the TPSA of the non-nitro analog 2-butylbenzoxazole (26 Ų) [2]. This difference places the compound in a distinct physicochemical space with implications for blood-brain barrier penetration and oral bioavailability.

Medicinal Chemistry Blood-Brain Barrier Drug Design

Boiling Point and Volatility: Practical Handling and Purification Considerations

The compound exhibits a predicted boiling point of 338.1 ± 15.0 °C at 760 mmHg . While direct comparative boiling point data for the closest analogs is not available from the same source, this value is consistent with the increased molecular weight and polar interactions conferred by the nitro group, distinguishing it from lower-boiling, less polar benzoxazole derivatives.

Synthetic Chemistry Process Chemistry Purification

Potential for Bioreductive Activation: 5-Nitro Substitution as a Prodrug Strategy

The 5-nitro group on the benzoxazole scaffold enables potential bioreductive activation under hypoxic conditions, a feature absent in non-nitro analogs such as 2-butylbenzoxazole or 2-butyl-5-chloro-1,3-benzoxazole [1]. Nitrobenzoxazole derivatives have been reported as antitumor agents targeting human topoisomerase II [2], and the nitro group can be selectively reduced to an amine in tumor microenvironments, offering a basis for hypoxia-selective cytotoxicity.

Cancer Research Hypoxia Prodrug Design

Molecular Weight and Flexibility: Differentiating from Shorter-Chain Analogs

The target compound has a molecular weight of 220.22 g/mol and three rotatable bonds [1], compared to 206.20 g/mol and two rotatable bonds for the propyl analog 5-nitro-2-propylbenzoxazole [2]. This subtle increase in molecular weight and flexibility can influence binding entropy, metabolic stability, and physicochemical properties such as melting point and solubility.

Pharmacokinetics Ligand Efficiency Molecular Design

Optimal Application Scenarios for 2-Butyl-5-nitro-1,3-benzoxazole Based on Differentiated Evidence


Scaffold for Hypoxia-Activated Prodrug Development

Given the presence of the 5-nitro group, this compound serves as a privileged starting point for designing bioreductive prodrugs. The nitro group can be enzymatically reduced under hypoxic conditions commonly found in solid tumors, offering a selectivity mechanism not achievable with chloro or unsubstituted butyl analogs . This scenario leverages the class-level evidence of nitrobenzoxazoles as topoisomerase II inhibitors .

Lipophilicity-Optimized Probe for Cellular Permeability Studies

With a cLogP of 3.15, this compound resides in an ideal lipophilicity range for cellular assays requiring adequate membrane permeability while maintaining aqueous solubility . This distinguishes it from the more lipophilic 2-butylbenzoxazole (cLogP ≈ 3.5), which may exhibit higher non-specific binding, and from the less lipophilic 5-nitro-2-propylbenzoxazole (XLogP3-AA = 2.8), which may have lower membrane penetration [1].

Negative Control for CNS-Penetrant Benzoxazole Programs

The high topological polar surface area (TPSA ≈ 71.9 Ų) conferred by the nitro group makes this compound a suitable negative control in studies evaluating blood-brain barrier penetration. When compared to CNS-penetrant benzoxazoles with lower TPSA (e.g., 2-butylbenzoxazole with TPSA = 26 Ų) , this compound is predicted to have poor CNS exposure, allowing researchers to validate peripheral vs. central target engagement hypotheses.

Building Block for Structure–Activity Relationship (SAR) Exploration

As a commercial building block with >95% purity , this compound enables systematic SAR studies by varying the 2-position alkyl chain (butyl vs. propyl) while keeping the 5-nitro pharmacophore constant. The molecular weight difference of 14 g/mol and additional rotatable bond compared to the propyl analog [1] provide a controlled way to assess the impact of incremental lipophilicity and flexibility on target binding and metabolic stability.

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